4-Pentamethylbenzenesulfonamidobenzoic acid

Description

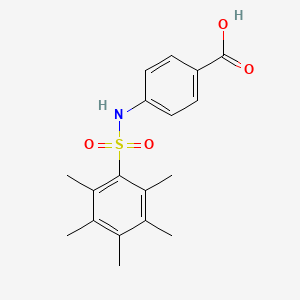

4-Pentamethylbenzenesulfonamidobenzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a pentamethylphenyl group attached to the sulfonamide nitrogen. This structural motif combines the acidity of the benzoic acid core with the steric and electronic effects of the pentamethylbenzenesulfonamido group. The pentamethyl substitution introduces significant steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)19-16-8-6-15(7-9-16)18(20)21/h6-9,19H,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSWWPADEATJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentamethylbenzenesulfonamidobenzoic acid typically involves the following steps:

Sulfonylation Reaction: The initial step involves the sulfonylation of 2,3,4,5,6-pentamethylphenylamine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. This reaction forms the sulfonamide intermediate.

Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentamethylbenzenesulfonamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

4-Pentamethylbenzenesulfonamidobenzoic acid has the molecular formula and a molecular weight of approximately 357.43 g/mol. Its structure includes a benzoic acid moiety linked to a pentamethylbenzenesulfonamide group, which contributes to its unique properties and functionalities.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by blocking folate synthesis, which is crucial for DNA replication. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Study:

A study conducted by Innocenti et al. (2004) demonstrated that sulfonamide derivatives can act as effective inhibitors of bacterial enzymes, leading to their potential use in developing new antibiotics .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Data Table: Antimicrobial and Anti-inflammatory Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | Innocenti et al., 2004 |

| 4-(Phenylsulfonamido)benzoic acid | Anti-inflammatory | Rathish et al., 2009 |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a carbonic anhydrase inhibitor, which can be beneficial in treating conditions like glaucoma and certain types of edema.

Case Study:

Research by Parai et al. (2008) highlighted the effectiveness of sulfonamide derivatives in inhibiting carbonic anhydrase, suggesting their application in therapeutic formulations aimed at managing eye pressure .

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique structure of this compound allows for modifications that can improve polymer performance in various applications.

Data Table: Polymer Enhancements

| Polymer Type | Modification Technique | Result |

|---|---|---|

| Polyethylene | Sulfonamide functionalization | Improved thermal stability |

| Polyvinyl chloride | Blending with sulfonamide | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of 4-Pentamethylbenzenesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentamethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Substituent Comparisons:

- 4-(4-Bromobenzenesulfonamido)benzoic acid (): Features a bromine atom at the para position of the sulfonamide-attached benzene ring. Bromine’s electron-withdrawing nature increases the acidity of the benzoic acid moiety compared to unsubstituted analogs. The halogen also facilitates halogen bonding in crystal packing .

- 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (): The methoxy group is strongly electron-donating, reducing the benzoic acid’s acidity. This substitution enhances solubility in polar solvents like DMSO due to improved hydrogen-bonding capacity .

- 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (): The methyl group is a weaker electron donor than methoxy, resulting in moderate acidity and solubility. Its steric effects are less pronounced than pentamethyl substitution, allowing better crystallinity .

- The phenylsulfonyl group increases hydrophobicity compared to sulfonamido derivatives .

Physicochemical Properties

The table below summarizes critical properties of analogous compounds:

Biological Activity

4-Pentamethylbenzenesulfonamidobenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group attached to a benzoic acid moiety, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study evaluating various substituted benzenesulfonamides found that certain derivatives demonstrated effective antibacterial activity against multidrug-resistant strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, indicating strong potency against clinical isolates .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A (similar structure) | 2 | Staphylococcus aureus |

| Compound B | 3 | Streptococcus pneumoniae |

| Compound C | 4 | Enterococcus faecalis |

Anticancer Activity

In addition to antibacterial properties, this compound and its derivatives have shown promising anticancer activity. A series of substituted pentanoic acids, structurally related to this compound, were synthesized and tested for their ability to induce apoptosis in cancer cell lines. Notably, compounds with similar functional groups effectively inhibited matrix metalloproteinase-2 (MMP-2) and histone deacetylase-8 (HDAC8), both of which are crucial in cancer progression .

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 5 | Induction of apoptosis |

| Compound E | 10 | Inhibition of HDAC8 |

| Compound F | 15 | MMP-2 inhibition |

Case Studies

A notable case study involved the evaluation of sulfonamide derivatives in clinical settings. Researchers observed that patients treated with a specific sulfonamide derivative experienced significant reductions in bacterial load in cases of resistant infections. These findings highlight the clinical relevance of compounds like this compound in treating multidrug-resistant bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and cancer-related pathways. The sulfonamide group is known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. Additionally, the anticancer effects are likely mediated through the modulation of histone acetylation and the inhibition of key enzymes involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.